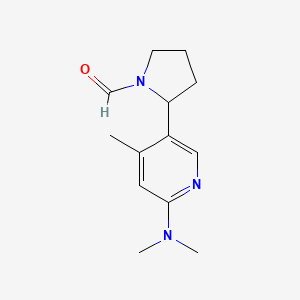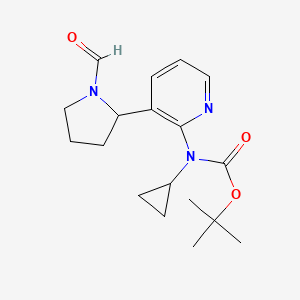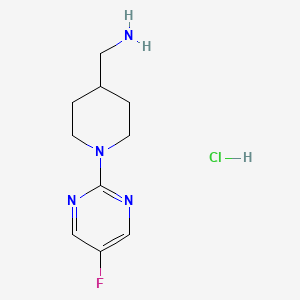![molecular formula C10H12N2O B11803888 5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)
5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with methoxy and dimethyl substituents. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process may include steps such as halogenation, alkylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in the development of therapeutic agents for diseases such as cancer and neurological disorders.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-tumor effects.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different substituents.
Indole derivatives: Compounds with a fused pyrrole and benzene ring system, showing diverse biological activities.
Pyrrolopyrazine derivatives: Compounds with a fused pyrrole and pyrazine ring system, known for their antimicrobial and kinase inhibitory activities.
Uniqueness
5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
5-methoxy-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H12N2O/c1-6-7(2)11-8-4-5-9(13-3)12-10(6)8/h4-5,11H,1-3H3 |
InChI 键 |
MCLOJIWEBNABEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1N=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803836.png)




![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)



